References:[1] Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives as Biological and Antifungal Active Agents [] Synthesis and Transformations of 2-Substituted Tetrahydro-4 H -benzo[4,5]thieno[2,3-d][1,3]oxazines and 2,3-Disubstituted Hexahydrobenzo[4,5]thieno[2,3-d]pyrimidines[3] Enamino esters in the synthesis of heterocyclic systems. Transformation of diethyl acetone-1,3-dicarboxylate into poly- substituted 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates[5] Synthesis of 3‐substituted pyrido[4′,3′:4,5]thieno[2,3‐d]pyrimidines and related fused thiazolo derivatives[8] Design, Synthesis, Characterization, and Antimicrobial Screening of Novel Indazole Bearing Oxadiazole Derivatives[10] Synthesis and characterization of new diiodocoumarin derivatives with promising antimicrobial activities[11] Синтез и противовирусная активность этиловых эфиров 1,2-диметил-5-гидрокси-1Н-индол-3-карбоновых кислот и их производных[12] Synthesis of Novel Hsp90 Inhibotor and Its Inhibition
Ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is a chemical compound classified under the category of benzothiazole derivatives. It is recognized for its potential biological activities and applications in medicinal chemistry. The compound features a complex molecular structure that includes a benzothiazole ring, which is known for its diverse pharmacological properties.
Source
The compound can be sourced from various chemical suppliers and is often studied in the context of synthetic organic chemistry and pharmaceutical research. Its CAS number is 76263-11-1, which is essential for identifying the substance in chemical databases and literature .
Classification
Ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate falls within the broader classification of heterocyclic compounds, specifically those containing sulfur and nitrogen atoms in their ring structure. This classification highlights its relevance in the development of new therapeutic agents.
The synthesis of ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. Common methods include:
The synthesis may require specific conditions such as controlled temperatures and the use of solvents that facilitate the reaction without leading to unwanted side products. For example, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
Ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate has a molecular formula of CHNOS. The structure includes:
The molecular weight of the compound is approximately 226.295 g/mol . The density is reported as 1.29 g/cm³ with a melting point range of 173-174 °C and a boiling point of approximately 381 °C at standard atmospheric pressure .
Ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate can undergo several chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the benzothiazole ring and the presence of functional groups like hydroxyl and carboxylate which can participate in further reactions.
The mechanism of action for ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate primarily revolves around its interaction with biological targets such as enzymes or receptors. The hydroxyl group may participate in hydrogen bonding with target sites, enhancing binding affinity.
Studies suggest that derivatives of benzothiazoles exhibit various biological activities including antimicrobial and anticancer properties . The exact pathways may vary depending on specific substitutions on the benzothiazole core.
The compound exhibits moderate solubility in organic solvents due to its hydrophobic benzothiazole core combined with hydrophilic functional groups. Its stability under standard conditions makes it suitable for various applications in organic synthesis.
Ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate has potential applications in:
The benzothiazole core's planar configuration facilitates intercalation with biological macromolecules through π-π stacking interactions, while the nitrogen and sulfur atoms serve as hydrogen bond acceptors, enabling binding to key enzymatic pockets [3]. This heterocycle exhibits distinct metabolic stability compared to other fused ring systems, partly attributed to the thiazole sulfur's resistance to oxidative degradation [7]. Nuclear magnetic resonance studies confirm that substituents at the C2 position significantly influence electron density across the bicyclic system, directly modulating binding affinity to targets like kinase enzymes and G-protein coupled receptors [5] [7]. The scaffold's isosteric relationship with endogenous molecules allows for bioactivity mimicry, exemplified by benzothiazole derivatives acting as glutamate release inhibitors (riluzole) or dopamine receptor agonists (pramipexole derivatives) [3].
Strategic substitution at the C2, C4, C5, and C6 positions enables precise pharmacodynamic tuning of benzothiazole derivatives:
The ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate structure exemplifies this principle through its dual functionality: the ethyl carboxylate moiety provides hydrogen-bond accepting capacity while the 2-hydroxy group enables metal chelation and tautomerization-dependent bioactivity [1] [2]. This specific substitution pattern balances lipophilicity (LogP ≈ 2.1) and polar surface area (PSA ≈ 70 Ų), achieving favorable membrane penetration without excessive hydrophobicity [5].
Traditional benzothiazole chemistry focused on aromatic derivatives until the 1990s, when saturation strategies emerged to modulate pharmacokinetic profiles. The tetrahydro modification (4,5,6,7-tetrahydrobenzothiazole) introduces conformational flexibility that reduces off-target CNS effects while maintaining target affinity [5]. This scaffold gained prominence with the development of pramipexole (1997) and its derivatives for dopamine agonist activity with improved subtype selectivity [3]. The partially saturated variant maintains the essential hydrogen-bonding features of the parent nucleus while altering molecular geometry to favor binding at peripheral inflammatory mediators and specific kinase isoforms [5] [7]. Ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate represents a strategic evolution incorporating both saturation and multifunctional substituents, enabling dual anticancer/anti-inflammatory activity as demonstrated in recent preclinical studies [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: